KN-93 Phosphate KN-93 Phosphate KN-93 (phosphate) is a potent and selective inhibitor of Ca2+/calmodulin-dependent kinase II (CaMKII) (Ki = 370 nM), inhibiting both the α- and β-subunits of CaMKII. It does not have significant effects on cAMP-dependent protein kinase, Ca2+/phospholipid-dependent protein kinase, myosin light chain kinase, or Ca2+ phosphodiesterase activity. It inhibits histamine-induced aminopyrine uptake in parietal cells (IC50 = 300 nM). KN-93 can block voltage-gated potassium (Kv) channels when applied extracellularly, independent of its CaMKII action. More recently, KN-93 has been used to implicate roles for CaMKII in Ca2+-induced Ca2+ release in cardiac myocytes, constitutive phosphorylation of 5-lipoxygenase in 3T3 cells, and Ca2+-dependent activation of HIF-1α in colon cancer cells.
KN 93 Phosphate is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II.
CaM kinase II inhibitor; water soluble version of KN 93.
Brand Name: Vulcanchem
CAS No.: 1188890-41-6
VCID: VC0005017
InChI: InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+;
SMILES: CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Molecular Formula: C26H32ClN2O8PS
Molecular Weight: 599.0 g/mol

KN-93 Phosphate

CAS No.: 1188890-41-6

Cat. No.: VC0005017

Molecular Formula: C26H32ClN2O8PS

Molecular Weight: 599.0 g/mol

* For research use only. Not for human or veterinary use.

KN-93 Phosphate - 1188890-41-6

CAS No. 1188890-41-6
Molecular Formula C26H32ClN2O8PS
Molecular Weight 599.0 g/mol
IUPAC Name N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid
Standard InChI InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+;
Standard InChI Key NNKJTPOXLIILMB-IPZCTEOASA-N
Isomeric SMILES CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
SMILES CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Canonical SMILES CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Appearance A crystalline solid

Chemical and Structural Characteristics

Molecular Composition and Physicochemical Properties

KN-93 Phosphate (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulphonamide phosphate) is a sulfonamide derivative with a molecular weight of 599.03 g/mol . Its phosphate group enhances aqueous solubility compared to the parent compound KN-93 (PubChem CID: 5312122) , enabling broader experimental applications. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₂₆H₂₉ClN₂O₄S·H₃PO₄
Solubility in DMSO100 mg/mL (166.93 mM)
Solubility in Water92 mg/mL (153.58 mM)
Purity≥98%

The crystal structure of the CaM-KN-93 complex reveals three KN-93 molecules binding to CaM's hydrophobic pockets in a Ca²⁺-dependent manner . This tripartite interaction involves:

  • KN-93 201 (pink): Embedded in CaM's N-terminal domain via Phe19, Ile63, and Met71 .

  • KN-93 202 (purple): Anchored to the C-terminal domain through Phe92, Met124, and Met145 .

  • KN-93 203 (green): Peripheral binding mediated by Leu18 and Met109 .

Synthesis and Stability

KN-93 Phosphate is synthesized through phosphorylation of KN-93, improving its solubility without altering the core inhibitory pharmacophore . Stability studies indicate the compound remains intact for ≥24 months at -20°C when protected from light and moisture .

Mechanism of Action

Calmodulin Interaction

Contrary to initial assumptions, KN-93 Phosphate directly binds CaM with moderate affinity (EC₅₀ = 5.1–6.3 μM) . This interaction stabilizes Ca²⁺ in CaM's EF-hand motifs, slowing Ca²⁺ dissociation rates by 40–60% . Consequently, KN-93 Phosphate:

  • Disrupts CaM binding to Na<sub>V</sub>1.5 sodium channels, reducing late sodium current (I<sub>NaL</sub>) by 32% .

  • Enhances ryanodine receptor (RyR2) Ca²⁺ release in cardiomyocytes independent of CaMKII .

Research Applications and Findings

Cardiac Electrophysiology

In Langendorff-perfused rat hearts, KN-93 Phosphate (10 μM) suppresses CaMKII-mediated proarrhythmic effects:

ParameterChange vs. ControlMechanism
Action Potential Duration↑ 15%Reduced I<sub>NaL</sub>
RyR2 Open Probability↑ 22%Direct CaM modulation

These dual actions complicate interpretation of arrhythmia studies but provide insights into CaM-CaMKII crosstalk.

Neuropharmacology

KN-93 Phosphate demonstrates therapeutic potential in neurological models:

  • Levodopa-induced dyskinesia: Intrastriatal injection (5 μg) decreases abnormal involuntary movements by 47% in rats, correlating with reduced phosphorylation of GluR1 at Ser845 .

  • Dopamine synthesis: At 10 μM, it inhibits tyrosine hydroxylase activity in PC12h cells by 63%, suggesting utility in managing hyperdopaminergic states .

Pharmacological Considerations

Solubility and Formulation

While highly soluble in aqueous buffers (153.58 mM in water), KN-93 Phosphate precipitates in saline solutions . Recommended formulations:

  • In vitro: Dissolve in DMSO (≤0.1% final concentration)

  • In vivo: Use citrate buffer (pH 4.5) for intracranial injections

Off-Target Effects

  • L-type calcium channels (15% current reduction at 10 μM)

  • Lck tyrosine kinase (18% inhibition at 50 μM)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator